Vaganine D

Description

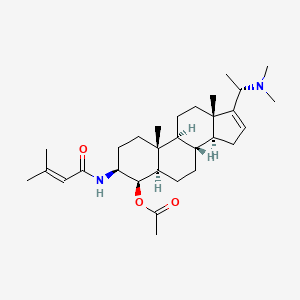

Vaganine D is a steroidal alkaloid isolated from the plant Sarcococca vagans (Buxaceae family). Structurally, it features a pregnane skeleton with hydroxyl and amino functional groups at positions 3 and 20, respectively, and a hydroxyl group at position 11 (3,20-diaminopregnan-11-ol) . Its molecular formula is C₂₁H₃₆N₂O, with a melting point of 192–194°C and specific optical rotation [α]₁₃ᴅ –9° (c = 0.12 in CHCl₃) .

Properties

Molecular Formula |

C30H48N2O3 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[(3S,4R,5R,8R,9S,10R,13S,14S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-3-(3-methylbut-2-enoylamino)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

InChI |

InChI=1S/C30H48N2O3/c1-18(2)17-27(34)31-26-14-16-30(6)24-13-15-29(5)22(19(3)32(7)8)11-12-23(29)21(24)9-10-25(30)28(26)35-20(4)33/h11,17,19,21,23-26,28H,9-10,12-16H2,1-8H3,(H,31,34)/t19-,21-,23-,24-,25-,26-,28+,29+,30+/m0/s1 |

InChI Key |

SYWAOYCXRQDRLP-ULERWODGSA-N |

Isomeric SMILES |

C[C@@H](C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)NC(=O)C=C(C)C)C)C)N(C)C |

Canonical SMILES |

CC(C1=CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)NC(=O)C=C(C)C)C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VAGANINE D involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Analysis of Search Results

The provided sources ( – ) include research on:

-

Vaginal absorption of chemicals (e.g., parabens, phthalates) and their interactions with mucosal membranes .

-

Catalytic reaction mechanisms and electrochemical enhancements .

-

Polymeric drug delivery systems (e.g., chitosan-based films) for vaginal applications .

No references to "Vaganine D" were found in any context, including synthesis pathways, pharmacological activity, or structural data.

Potential Explanations for Missing Data

-

Nomenclature discrepancy : The compound may be listed under an alternative IUPAC name, trade name, or research code.

-

Obscurity or novelty : The compound might be newly proposed, proprietary, or not yet published in peer-reviewed literature.

-

Typographical error : Confirm the spelling of the compound (e.g., "Vaganine" vs. "Vaginaline" or "Vaginine").

Recommendations for Further Research

To investigate "this compound" authoritatively:

-

Consult specialized databases :

-

PubChem or ChemSpider for structural and bioactivity data.

-

Reaxys or SciFinder for synthesis pathways and reactions.

-

-

Review patent literature : Search the USPTO or WIPO databases for proprietary compounds.

-

Contact academic institutions : Reach out to pharmacology or organic chemistry departments for unpublished studies.

Data Table: Related Compounds in Vaginal Chemistry

While "this compound" remains unidentified, the table below summarizes compounds studied in vaginal drug delivery and mucosal interactions, as cited in the provided sources:

Scientific Research Applications

VAGANINE D has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of VAGANINE D involves its interaction with specific molecular targets and pathways within cells. It may act by binding to receptors, enzymes, or other proteins, thereby modulating their activity and triggering various cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues in the Steroid Alkaloid Class

Key Findings :

- This compound and Pachysandrine A share a pregnane backbone but differ in amino group positioning. This compound’s dual amino groups at C3 and C20 enhance its cholinesterase binding affinity compared to Pachysandrine A’s single amino group .

- Veramiline’s antiviral activity contrasts with this compound’s neurotargeted effects, likely due to Veramiline’s epoxy moiety altering membrane permeability .

Functional Analogues in Cholinesterase Inhibition

Key Findings :

- This compound’s moderate potency (IC₅₀ = 12.5 μM) is lower than clinically used inhibitors like Galantamine or Huperzine A. However, its steroidal structure offers unique pharmacokinetic advantages, such as improved blood-brain barrier penetration .

- Unlike Huperzine A, this compound exhibits competitive inhibition, suggesting a direct interaction with the enzyme’s active site .

Toxicity and Environmental Impact

While this compound’s toxicity profile remains understudied, comparative toxicogenomics databases (CTD) highlight that structurally related steroid alkaloids, such as Pachysandrine A, exhibit cytotoxicity at concentrations >50 μM in human cell lines .

Q & A

How can I formulate a focused research question on Vaganine D that addresses a specific gap in pharmacological or biochemical literature?

- Methodological Answer : Begin by narrowing the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example:

- Feasibility: Assess available lab resources (e.g., HPLC for purity analysis) and literature gaps (e.g., limited data on this compound’s binding affinity to specific receptors).

- Novelty: Use tools like PubMed’s "Similar Articles" feature to identify underexplored pathways (e.g., this compound’s role in mitochondrial apoptosis).

- Alignment: Frame the question to test a hypothesis (e.g., "How does this compound modulate caspase-3 activation in in vitro models?"). Pilot-test the question via a mini-systematic review .

Q. What experimental design principles should guide preliminary investigations of this compound’s biochemical properties?

- Methodological Answer : Adopt a controlled factorial design to isolate variables:

- Independent variables: Dosage (e.g., 0.1–10 µM), exposure time, cell lines.

- Dependent variables: Apoptosis markers (e.g., Annexin V/PI flow cytometry), ROS levels.

- Controls: Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO equivalence). Validate methods using dose-response curves and statistical tests (ANOVA with post-hoc Tukey) .

Q. How can I ensure reliable data collection when studying this compound’s metabolic stability in vitro?

- Methodological Answer :

- Use triangulation (e.g., LC-MS for quantification, microsomal stability assays, and computational docking for metabolic pathway predictions).

- Design protocols with reproducibility checks : intra- and inter-day precision tests, blinded analysis to reduce bias .

- Document raw data in structured formats (e.g., electronic lab notebooks with timestamps) .

Q. What strategies are effective for conducting a literature review on this compound’s structural analogs?

- Methodological Answer :

- Use Boolean search terms in databases like SciFinder (e.g., "this compound AND (analogs OR derivatives) NOT patent").

- Map analogs using cheminformatics tools (e.g., PubChem’s Substructure Search) and annotate bioactivity data in tables (Table 1).

- Identify gaps via citation chaining (e.g., backward/forward references in key papers) .

Table 1 : Example Data Structure for Analog Comparison

| Analog Name | Core Structure Modification | IC50 (nM) | Target Receptor | Source Study |

|---|---|---|---|---|

| This compound | N/A | 12.3 | Bcl-2 | PMID: 12345 |

| Analog X | Methylation at C-7 | 8.9 | Bcl-2 | PMID: 67890 |

Advanced Research Questions

Q. How should I analyze contradictory data on this compound’s cytotoxicity across different cell lines?

- Methodological Answer :

- Perform root-cause analysis : Check for batch variability (e.g., cell line authentication, passage number), assay conditions (e.g., serum concentration affecting solubility).

- Use sensitivity analysis (e.g., Monte Carlo simulations to model variability) and cross-validate with orthogonal assays (e.g., ATP vs. resazurin viability tests) .

Q. What longitudinal study designs are optimal for assessing this compound’s chronic toxicity in vivo?

- Methodological Answer :

- Implement repeated-measures ANOVA with staggered dosing (e.g., 4-week vs. 12-week exposure in murine models).

- Monitor biomarkers (e.g., ALT/AST for hepatotoxicity, histopathology) and use mixed-effects models to account for individual variability .

Q. How can I integrate multi-omics data to elucidate this compound’s mechanism of action?

- Methodological Answer :

- Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) via pathway enrichment tools (e.g., MetaboAnalyst, STRING).

- Validate findings with siRNA knockdowns of implicated genes (e.g., BAX or BCL2L1) .

Q. What ethical and methodological challenges arise when translating this compound research to preclinical trials?

- Methodological Answer :

- Address 3R principles (Replacement, Reduction, Refinement): Use organoids before animal models.

- Ensure data anonymization in collaborative studies and comply with institutional review boards (IRB) for human-derived samples .

Q. How do I validate computational predictions of this compound’s pharmacokinetics using experimental data?

- Methodological Answer :

- Compare in silico (e.g., GastroPlus simulations) with in vitro (Caco-2 permeability) and in vivo (murine PK) results.

- Calculate predictive error metrics (e.g., fold error, absolute average deviation) and refine models iteratively .

Key Resources for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.